molecular formula C20H18N2O3S B2380180 (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034471-75-3

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2380180
CAS RN: 2034471-75-3
M. Wt: 366.44
InChI Key: QCDSCAVXWFECGZ-UHFFFAOYSA-N
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Description

“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone”, also known as PTTM, is a synthetic compound. It is a derivative of thiazolidine, a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of PTTM is C20H18N2O3S, and its molecular weight is 366.44. The authors developed a combined experimental and theoretical approach on the molecular structure of a similar compound .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that derivatives of thiazolidin-3-yl and phenylisoxazol-3-yl methanones possess significant antibacterial and antimicrobial activities. For example, a study by Hillgren et al. (2010) synthesized a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones to obtain potent inhibitors of type III secretion in Gram-negative bacteria (Hillgren et al., 2010). Additionally, Shahana and Yardily (2020) synthesized novel thiazole derivatives and investigated their antibacterial activity using molecular docking studies (Shahana & Yardily, 2020).

Antitumor and Anticancer Activity

Compounds related to thiazolidin-3-yl and phenylisoxazol-3-yl methanones have been investigated for their potential antitumor and anticancer activities. Bhole and Bhusari (2011) synthesized thiazolyl methanones that demonstrated inhibitory effects on a range of cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011).

Antioxidant Properties

Certain derivatives of these compounds have shown potent antioxidant properties. For example, Ranganatha et al. (2014) synthesized 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014).

Neuroprotective and Enzyme Inhibition

Compounds in this class have also been explored for their neuroprotective properties and enzyme inhibition. Saeedi et al. (2019) designed and synthesized arylisoxazole‐phenylpiperazines and evaluated their efficacy toward acetylcholinesterase (AChE), showing significant inhibition (Saeedi et al., 2019).

Crystal Packing and Structural Analysis

Studies have also been conducted to understand the crystal packing and structural analysis of these compounds. Sharma et al. (2019) conducted a comprehensive inspection of the crystal packing of a series of derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-9-5-8-15(12-16)20-22(10-11-26-20)19(23)17-13-18(25-21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSCAVXWFECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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